Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate
Overview
Description
“Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate” is a complex organic compound. It is related to benzyl carbamate, which is an organic compound with the formula C6H5CH2OC(O)NH2 . Benzyl carbamate can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water . Benzyl carbamates are used as a protected form of ammonia in the synthesis of primary amines .
Synthesis Analysis
Benzyl carbamate is produced from benzyl chloroformate with ammonia . It is used as a reagent for the nucleophilic introduction of an amino-protected group . A new method for transcarbamation and amidation from benzyl carbamate using potassium carbonate in alcohols under heating condition has been described .Molecular Structure Analysis
The molecular formula of benzyl carbamate is C8H9NO2 . The compound can be viewed as the ester of carbamic acid and benzyl alcohol .Chemical Reactions Analysis
Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines . After N-alkylation, the C6H5CH2OC(O) group is removable with Lewis acids . It is also used in the synthesis of aryl carbamates .Physical and Chemical Properties Analysis
Benzyl carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 318.7±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has a molar refractivity of 41.1±0.3 cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
Research in the synthesis and chemical reactions of pyrrolidinyl and phenylmethyl derivatives provides foundational knowledge for understanding the applications of the compound . Campaigne and Shutske (1974) described the synthesis and oxidation reactions of diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a process that involves reacting with oxygen in aqueous base to yield oxidation products. This study indicates the compound's potential in synthesizing diverse pyrrolidine derivatives through oxidation processes Campaigne & Shutske, 1974.
Stereochemistry and Structure Analysis
The stereochemistry and crystal structure analysis of related compounds highlight the importance of chiral centers and stereoselectivity in the synthesis of complex organic molecules. Weber et al. (1995) discussed the crystal structure of a trisubstituted pyrrolidin-2-one derivative, emphasizing the significance of absolute configuration in the lactam ring for the compound's biological activity. This research underscores the intricate relationship between molecular structure and function, which is crucial for the design and synthesis of pharmacologically active compounds Weber et al., 1995.
Catalysis and Reaction Mechanisms
The role of catalysts in promoting intramolecular reactions of carbamates and related structures is another area of significant research interest. Zhang et al. (2006) described the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, leading to the formation of piperidine derivatives. This study illustrates the compound's relevance in facilitating highly selective and efficient chemical transformations, a crucial aspect of synthetic organic chemistry Zhang et al., 2006.
Heterocyclic Chemistry and Drug Synthesis
In the field of heterocyclic chemistry and drug synthesis, compounds with the pyrrolidinyl and phenylmethyl scaffold are explored for their potential in generating new pharmacologically active molecules. Dmitriev et al. (2014) explored the three-component spiro heterocyclization of pyrrolediones, a method that contributes to the synthesis of complex heterocyclic systems potentially useful in drug development. Such studies highlight the compound's application in the synthesis of novel therapeutic agents Dmitriev et al., 2014.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide chains in proteins.
Mode of Action
Z-TYR(BZL)-OSU is a carbamate ester , which are known to react with amines to form amide bonds . This suggests that Z-TYR(BZL)-OSU could interact with its targets by forming amide bonds, thereby modifying the structure and function of the target proteins.
Biochemical Pathways
Given its role in peptide synthesis , it’s plausible that it could affect protein synthesis and degradation pathways, and potentially influence the function of any proteins it modifies.
Pharmacokinetics
As a carbamate ester , it’s likely that it would be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine.
Result of Action
The molecular and cellular effects of Z-TYR(BZL)-OSU’s action would depend on the specific proteins it targets and modifies. By forming amide bonds with these proteins , it could potentially alter their structure and function, leading to changes in cellular processes and responses.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Z-TYR(BZL)-OSU. For instance, the rate of amide bond formation could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and the presence of other reactive substances.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGJQWXLNZGIA-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200754 | |
Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52773-66-7 | |
Record name | Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52773-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.863 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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